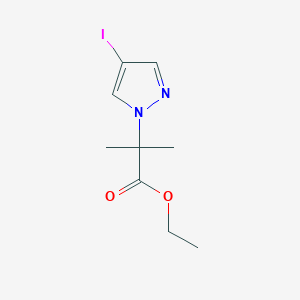
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an iodine atom attached to the pyrazole ring, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
The synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride, respectively.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound can be used to study the biological effects of pyrazole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It can be used as a probe to investigate the mechanisms of action of pyrazole-containing compounds in biological systems.
Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The iodine atom may play a role in modulating the compound’s binding affinity and selectivity for these targets. Further studies are needed to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate include other pyrazole derivatives such as:
- 2-(4-Bromo-pyrazol-1-yl)-2-methyl-propionic acid ethyl ester
- 2-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid ethyl ester
- 2-(4-Fluoro-pyrazol-1-yl)-2-methyl-propionic acid ethyl ester
These compounds differ in the halogen atom attached to the pyrazole ring, which can influence their chemical reactivity and biological activity. The presence of the iodine atom in this compound may confer unique properties such as higher molecular weight and different electronic effects compared to its bromo, chloro, and fluoro analogs.
Eigenschaften
Molekularformel |
C9H13IN2O2 |
|---|---|
Molekulargewicht |
308.12 g/mol |
IUPAC-Name |
ethyl 2-(4-iodopyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-8(13)9(2,3)12-6-7(10)5-11-12/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
WERULGMHXOIZAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)N1C=C(C=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















